molecular formula C4H5Cl5 B12674791 1,1,2,2,4-Pentachlorobutane CAS No. 34867-74-8

1,1,2,2,4-Pentachlorobutane

Cat. No.: B12674791
CAS No.: 34867-74-8
M. Wt: 230.3 g/mol
InChI Key: JITSWUFGPFIMFG-UHFFFAOYSA-N
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Description

1,1,2,2,4-Pentachlorobutane is an organic compound with the molecular formula C4H5Cl5 It is a chlorinated derivative of butane, characterized by the presence of five chlorine atoms attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2,4-Pentachlorobutane typically involves the chlorination of butane or its derivatives. One common method is the stepwise chlorination of butane, where chlorine gas is introduced to butane under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the substitution of hydrogen atoms with chlorine atoms.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous chlorination processes. The reaction conditions include maintaining a specific temperature and pressure to ensure the selective chlorination of butane. The use of advanced reactors and separation techniques helps in obtaining high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2,4-Pentachlorobutane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding chlorinated alcohols or acids.

    Reduction: Reduction reactions can lead to the formation of less chlorinated butane derivatives.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are often employed in substitution reactions.

Major Products Formed

    Oxidation: Chlorinated alcohols or carboxylic acids.

    Reduction: Less chlorinated butane derivatives.

    Substitution: Compounds with functional groups replacing chlorine atoms.

Scientific Research Applications

1,1,2,2,4-Pentachlorobutane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.

    Biology: Research on its biological activity and potential use as a biocide or pesticide.

    Medicine: Investigations into its potential therapeutic properties and effects on biological systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,2,2,4-Pentachlorobutane involves its interaction with molecular targets through its chlorinated structure. The presence of multiple chlorine atoms enhances its reactivity and ability to form stable complexes with various substrates. This compound can disrupt biological processes by interacting with cellular components, leading to its potential use as a biocide.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3-Pentachlorobutane: Another chlorinated butane derivative with a different chlorine atom arrangement.

    1,2,2,3,4-Pentachlorobutane: Similar in structure but with chlorine atoms positioned differently on the carbon chain.

Uniqueness

1,1,2,2,4-Pentachlorobutane is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other chlorinated butane derivatives may not be suitable.

Properties

CAS No.

34867-74-8

Molecular Formula

C4H5Cl5

Molecular Weight

230.3 g/mol

IUPAC Name

1,1,2,2,4-pentachlorobutane

InChI

InChI=1S/C4H5Cl5/c5-2-1-4(8,9)3(6)7/h3H,1-2H2

InChI Key

JITSWUFGPFIMFG-UHFFFAOYSA-N

Canonical SMILES

C(CCl)C(C(Cl)Cl)(Cl)Cl

Origin of Product

United States

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